molecular formula C4ClF9 B1586072 1-Chlorononafluorobutane CAS No. 558-89-4

1-Chlorononafluorobutane

Cat. No.: B1586072
CAS No.: 558-89-4
M. Wt: 254.48 g/mol
InChI Key: GIUDNRMHWCAPGM-UHFFFAOYSA-N
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Description

1-Chlorononafluorobutane is a chemical compound with the molecular formula C4ClF9. It is a member of the class of compounds known as perfluoroalkyl chlorides. These compounds are characterized by the presence of a chlorine atom attached to a perfluorinated carbon chain. This compound is known for its stability and resistance to chemical reactions, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorononafluorobutane can be synthesized through the reaction of perfluorobutyl iodide with chlorine gas. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the substitution of the iodine atom with a chlorine atom. The reaction can be represented as follows:

C4F9I+Cl2C4ClF9+I2\text{C4F9I} + \text{Cl2} \rightarrow \text{C4ClF9} + \text{I2} C4F9I+Cl2→C4ClF9+I2

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency. Additionally, purification steps, such as distillation, are employed to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chlorononafluorobutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions involve the replacement of the chlorine atom with other functional groups. Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols.

Common Reagents and Conditions

    Hydroxide Ions: The reaction with hydroxide ions can lead to the formation of perfluorobutanol.

    Amines: Reaction with amines can produce perfluorobutylamines.

    Thiols: Reaction with thiols can yield perfluorobutylthiols.

Major Products Formed

The major products formed from these substitution reactions depend on the nucleophile used. For example, the reaction with hydroxide ions produces perfluorobutanol, while the reaction with amines yields perfluorobutylamines .

Scientific Research Applications

1-Chlorononafluorobutane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds.

    Biology: It is employed in the study of biological membranes due to its ability to interact with lipid bilayers.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly for targeting specific tissues.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Chlorononafluorobutane involves its interaction with various molecular targets. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways and influence cellular responses .

Comparison with Similar Compounds

1-Chlorononafluorobutane can be compared with other perfluorinated compounds, such as perfluorobutyl iodide and perfluorobutyl bromide. These compounds share similar chemical structures but differ in their reactivity and applications.

    Perfluorobutyl Iodide: More reactive due to the presence of the iodine atom, making it useful in different synthetic applications.

    Perfluorobutyl Bromide: Less reactive than the iodide but more reactive than the chloride, offering a balance between reactivity and stability.

The uniqueness of this compound lies in its stability and resistance to chemical reactions, making it suitable for applications where chemical inertness is desired .

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDNRMHWCAPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC4F9, C4ClF9
Record name Butane, 1-chloro-1,1,2,2,3,3,4,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371491
Record name 1-Chlorononafluorobutane
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Molecular Weight

254.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-89-4
Record name 1-Chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane
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Record name 1-Chlorononafluorobutane
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Record name 1-Chlorononafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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